1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Description
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a heterocyclic derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfanyl-ethanone bridge to a fused thienopyrimidine system. This structure combines electron-rich aromatic systems with sulfur-containing heterocycles, which are often associated with diverse bioactivities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties .
The benzodioxin subunit is known for its metabolic stability and role in enhancing bioavailability, as demonstrated in analogs like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which showed anti-inflammatory activity comparable to Ibuprofen . The thienopyrimidine core, on the other hand, is a privileged scaffold in medicinal chemistry, frequently employed in kinase inhibitors due to its ability to mimic purine bases .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-14(12-5-6-15-16(9-12)25-8-7-24-15)10-26-19-18-13-3-1-2-4-17(13)27-20(18)22-11-21-19/h5-6,9,11H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHQQKALYBJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 372.48 g/mol. The structure includes a benzodioxane moiety and a benzothiolo-pyrimidine component, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 g/mol |
| CAS Number | Not specified in sources |
| Purity | Not specified in sources |
Enzyme Inhibition Studies
Research indicates that compounds containing the benzodioxane moiety exhibit significant enzyme inhibitory activities. For instance, studies have shown that derivatives of this compound can inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE) . In vitro studies demonstrated that many synthesized compounds exhibited substantial inhibitory effects against yeast α-glucosidase while showing weaker inhibition against AChE .
The mechanism by which these compounds exert their biological effects often involves molecular docking studies that reveal strong binding affinities to target enzymes. The presence of the benzodioxane structure is believed to enhance interactions with the active sites of these enzymes .
Antitumor Activity
Some derivatives of the benzodioxane compounds have shown promising antitumor activity in various studies. For example, sulfonamide derivatives have been noted for their broad-spectrum antitumor effects compared to conventional anticancer drugs . The anti-proliferative properties suggest potential applications in cancer therapy.
Neuroprotective Effects
Given the inhibition of acetylcholinesterase, there is potential for neuroprotective applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .
Study 1: Enzyme Inhibition Profile
In a study assessing a series of synthesized compounds derived from benzodioxane, researchers found that several exhibited IC50 values in the low micromolar range against α-glucosidase. This suggests a strong potential for managing Type 2 diabetes mellitus through enzyme inhibition .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzodioxane derivatives demonstrated significant cytotoxic effects on various cancer cell lines. The study reported that certain compounds led to cell cycle arrest and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substitutions
The compound shares structural homology with several derivatives synthesized for pharmacological screening. Key comparisons include:
Key Structural and Functional Differences
- Heterocyclic Diversity: The target compound’s thienopyrimidine system distinguishes it from analogs with triazole, imidazolidinone, or pyridine substituents.
- Bioactivity Profiles: While the target compound’s specific bioactivity remains unelucidated in the provided evidence, analogs like BRD1401 demonstrate that benzodioxin-linked heterocycles can target bacterial outer membrane proteins (e.g., OprH in P. aeruginosa) . The carboxylic acid variant shows anti-inflammatory efficacy, suggesting that substituent polarity significantly modulates activity .
- Synthetic Complexity: The thienopyrimidine-sulfanyl linkage requires multi-step synthesis involving phosphine-mediated coupling and cyclization, whereas triazole or pyridine analogs are synthesized via simpler click chemistry or nucleophilic substitutions .
Research Findings and Implications
Bioactivity Clustering and Structural Correlations
Evidence from bioactivity profiling of 37 small molecules indicates that compounds with similar chemical structures cluster into groups with congruent modes of action . For example:
- Benzodioxin derivatives with sulfur-containing substituents (e.g., sulfanyl-ethanone bridges) show affinity for thiol-reactive enzymes or redox-sensitive targets.
- Thienopyrimidine-containing compounds often inhibit kinases or DNA-processing enzymes due to their purine-mimetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
